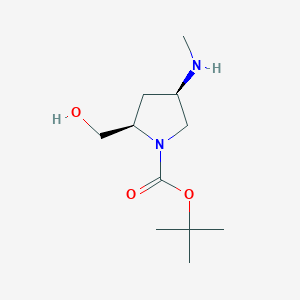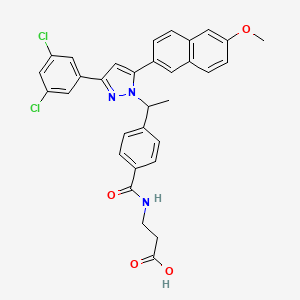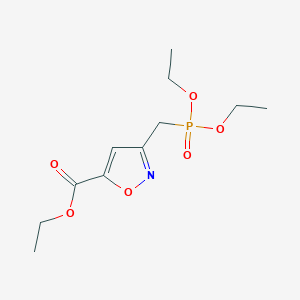
Ethyl 3-((diethoxyphosphoryl)methyl)isoxazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-((diethoxyphosphoryl)methyl)isoxazole-5-carboxylate is a chemical compound belonging to the isoxazole family, which is a five-membered heterocyclic moiety. Isoxazoles are significant in medicinal chemistry due to their presence in various commercially available drugs and their diverse biological activities, such as anticancer, antioxidant, antibacterial, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((diethoxyphosphoryl)methyl)isoxazole-5-carboxylate typically involves the (3 + 2) cycloaddition reaction of an alkyne (acting as a dipolarophile) and nitrile oxide (acting as the dipole). This reaction can be catalyzed by Cu(I) or Ru(II) catalysts . Another method involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often aim to be eco-friendly and cost-effective. Metal-free synthetic routes are being explored to avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions . These methods include the use of enamine-triggered [3+2]-cycloaddition reactions and subsequent oxidation of the cycloadducts .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((diethoxyphosphoryl)methyl)isoxazole-5-carboxylate can undergo various chemical reactions, including:
Substitution: Reaction with N-hydroximidoyl chlorides in the presence of triethylamine to form 3,4,5-trisubstituted isoxazoles.
Common Reagents and Conditions
Oxidation: CuCl, propargylamines, oximes.
Substitution: N-hydroximidoyl chlorides, triethylamine.
Major Products
The major products formed from these reactions are various substituted isoxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 3-((diethoxyphosphoryl)methyl)isoxazole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 3-((diethoxyphosphoryl)methyl)isoxazole-5-carboxylate involves its interaction with biological targets based on its chemical structure. Isoxazole derivatives can bind to various molecular targets, such as enzymes and receptors, leading to their biological effects. For example, muscimol, an isoxazole derivative, acts as a GABAA receptor agonist .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-methylpyrazole-5-carboxylate: Another heterocyclic compound used in the synthesis of ligands and metal complexes.
Indole derivatives: Indoles are significant heterocyclic systems with diverse biological activities, including anticancer and antiviral properties
Uniqueness
Ethyl 3-((diethoxyphosphoryl)methyl)isoxazole-5-carboxylate is unique due to its specific structure, which allows it to participate in various chemical reactions and exhibit diverse biological activities. Its ability to be synthesized through eco-friendly methods also adds to its uniqueness .
Properties
CAS No. |
833445-86-6 |
|---|---|
Molecular Formula |
C11H18NO6P |
Molecular Weight |
291.24 g/mol |
IUPAC Name |
ethyl 3-(diethoxyphosphorylmethyl)-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C11H18NO6P/c1-4-15-11(13)10-7-9(12-18-10)8-19(14,16-5-2)17-6-3/h7H,4-6,8H2,1-3H3 |
InChI Key |
RKFZSPSIWBCDIG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NO1)CP(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


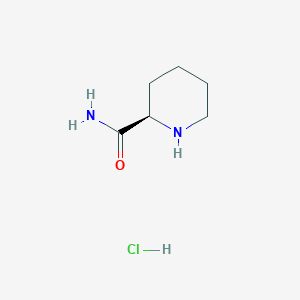
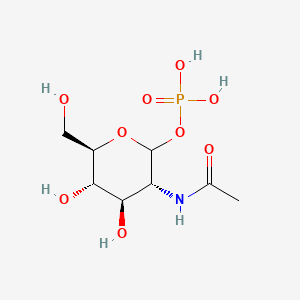
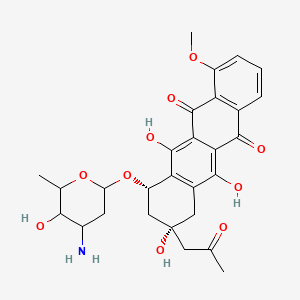
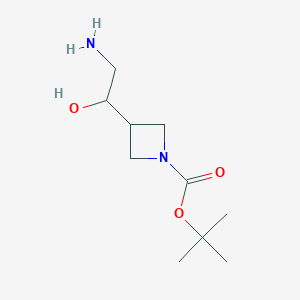

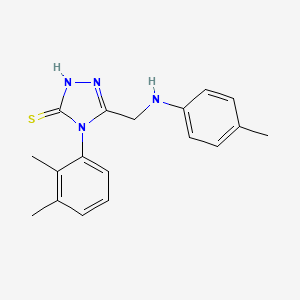
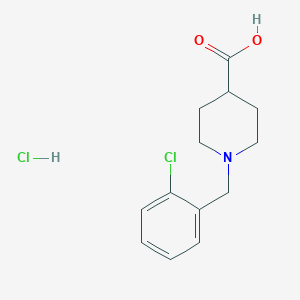
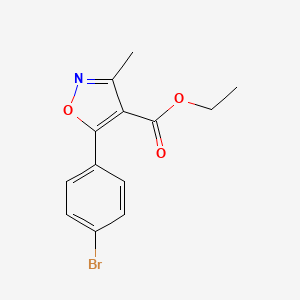
![2-[3-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11766494.png)
![2-(Benzo[d]thiazol-2-yl)-5-bromophenol](/img/structure/B11766499.png)

![tert-Butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate](/img/structure/B11766506.png)
